1,2-Dithiepane
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Overview
Description
It is characterized by a seven-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dithiepane can be synthesized through several methods. One common approach involves the reaction of 1,2-ethanedithiol with a suitable alkylating agent under controlled conditions . The reaction typically proceeds via the formation of a cyclic sulfonium intermediate, which then undergoes ring closure to form the desired dithiepane structure.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into thiols or other reduced sulfur-containing compounds.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1,2-Dithiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a useful probe for studying sulfur-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: This compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1,2-Dithiepane involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can include the formation of disulfide bonds with proteins or other biomolecules, which can alter their function or stability. The compound’s unique ring structure also allows it to participate in various chemical reactions that can modulate its activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Another organosulfur compound with a six-membered ring containing two sulfur atoms.
1,4-Dithiane: Similar to 1,3-Dithiane but with the sulfur atoms positioned differently in the ring.
1,2-Dithietane: A four-membered ring compound with adjacent sulfur atoms.
Uniqueness of 1,2-Dithiepane
This compound is unique due to its seven-membered ring structure, which imparts different chemical properties compared to its six- and four-membered counterparts. This larger ring size can influence the compound’s reactivity and stability, making it suitable for specific applications that other dithianes may not be able to fulfill .
Properties
CAS No. |
6008-51-1 |
---|---|
Molecular Formula |
C5H10S2 |
Molecular Weight |
134.3 g/mol |
IUPAC Name |
dithiepane |
InChI |
InChI=1S/C5H10S2/c1-2-4-6-7-5-3-1/h1-5H2 |
InChI Key |
KUSGATRNQCYALG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSSCC1 |
Origin of Product |
United States |
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